1-(6-Methoxypyridin-3-YL)cyclopropanecarbonitrile

Description

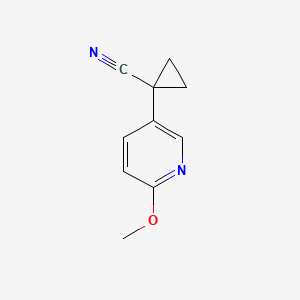

1-(6-Methoxypyridin-3-yl)cyclopropanecarbonitrile is a cyclopropane-based nitrile compound featuring a 6-methoxypyridin-3-yl substituent. The cyclopropane ring confers structural rigidity, while the carbonitrile group enhances electrophilicity, making it a versatile intermediate in medicinal chemistry. The methoxy group on the pyridine ring contributes electron-donating effects, influencing both reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-(6-methoxypyridin-3-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-3-2-8(6-12-9)10(7-11)4-5-10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKBIOOTXWFTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via [2+1] Cycloaddition

One common strategy involves the cyclopropanation of an alkene or alkyne precursor bearing the 6-methoxypyridin-3-yl substituent. This can be achieved through:

Carbene transfer reactions : Using diazo compounds or other carbene precursors under catalytic conditions to form the cyclopropane ring.

Nucleophilic substitution : Reacting 6-methoxypyridin-3-yl derivatives with cyclopropanecarbonitrile or its equivalents under basic or catalytic conditions.

Cross-Coupling and Condensation Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed to attach the cyclopropanecarbonitrile moiety to the pyridine ring.

Condensation of a suitably substituted pyridine ester with cyclopropanecarbonitrile derivatives in the presence of alkali metal alkoxides at elevated temperatures (60–110°C) can yield the target compound.

Purification and Characterization

Post-reaction mixtures are typically purified by column chromatography using silica gel and solvent gradients (ethyl acetate/hexane).

Purity levels exceeding 95% are achievable with optimized protocols.

Structural confirmation is performed by nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), where methoxy protons appear around δ 3.8–4.0 ppm and cyclopropane carbons resonate near 10–15 ppm.

X-ray crystallography can be used to confirm stereochemistry and ring strain characteristics.

Comparative Data Table of Preparation Parameters

| Step/Parameter | Description/Condition | Notes/Outcome |

|---|---|---|

| Starting Material | 6-Methoxypyridin-3-yl derivative | Prepared or commercially available |

| Cyclopropanation Method | Carbene transfer or nucleophilic substitution | Catalysts: Pd, alkali metal alkoxides |

| Solvents | DMF, THF, dichloromethane | Solvent polarity affects regioselectivity |

| Temperature | 60–120°C | Higher temps favor reaction completion |

| Reaction Atmosphere | Inert (e.g., nitrogen) | Prevents oxidation and side reactions |

| Purification | Silica gel column chromatography | Ethyl acetate/hexane gradient |

| Yield | Typically >70% with optimized conditions | Dependent on catalyst and solvent choice |

| Purity | >95% | Verified by HPLC, NMR |

| Characterization Techniques | 1H-NMR, 13C-NMR, X-ray crystallography | Confirms substitution pattern and stereochemistry |

Research Findings and Notes

The presence of the methoxy group at the 6-position on the pyridine ring influences electronic properties, potentially facilitating nucleophilic attack during cyclopropanation and improving solubility compared to halogenated analogs.

Catalyst choice and solvent polarity critically affect the regioselectivity and yield of the cyclopropanation step.

Reaction temperature optimization is crucial; temperatures too low result in incomplete conversion, while excessively high temperatures may lead to byproduct formation.

Purification by column chromatography is essential to isolate the desired isomer and remove side products.

Spectroscopic analysis is vital for confirming the substitution pattern, especially distinguishing 6-methoxy from other positional isomers.

The synthetic strategies developed for 1-(5-methoxypyridin-3-yl)cyclopropanecarbonitrile provide a useful template for the 6-methoxy analog, with minor modifications to accommodate positional differences on the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridin-3-YL)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of 1-(6-Hydroxypyridin-3-YL)cyclopropanecarbonitrile or 1-(6-Formylpyridin-3-YL)cyclopropanecarbonitrile.

Reduction: Formation of 1-(6-Methoxypyridin-3-YL)cyclopropanamine or 1-(6-Methoxypyridin-3-YL)cyclopropanal.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1-(6-Methoxypyridin-3-YL)cyclopropanecarbonitrile has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that similar pyridine derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell wall synthesis.

- Anti-inflammatory Properties : In vitro studies suggest that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in activated macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in developing more complex molecules. Its unique cyclopropane structure contributes to its reactivity and stability, making it valuable in the synthesis of specialty chemicals and advanced materials.

Antimicrobial Efficacy

A study assessing the antimicrobial activity of pyridine derivatives found that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis, demonstrating the potential application of this compound in developing new antibiotics.

Anti-inflammatory Effects

Research focusing on neuroinflammation revealed that related compounds reduced neuroinflammatory markers in LPS-stimulated microglial cells. This suggests potential for treating neurodegenerative diseases through modulation of inflammatory responses.

Cytotoxicity Studies

In cancer research, derivatives were tested for cytotoxic effects on various cancer cell lines, showing promising results in inducing apoptosis in targeted cells while sparing normal cells. This highlights the compound's potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyridinyl-Substituted Cyclopropanecarbonitriles

Compounds with pyridinyl substituents on the cyclopropane ring are common. Key comparisons include:

Notes:

- Chloro vs. methoxy substituents: The electron-withdrawing Cl group increases electrophilicity, while the methoxy group improves solubility and may participate in hydrogen bonding (e.g., as seen in hydrobromide salts of similar structures ).

- Molecular weight difference (~14.6 g/mol) reflects the substitution of Cl (35.45 g/mol) with OCH₃ (31.03 g/mol + 1 H).

Aromatic Ring Variations

Pyridine vs. Phenyl Substituents

- estimated higher for phenyl) .

- 1-(4-Chlorophenyl)cyclopropanecarbonitrile : Synthesized via sulfuric acid hydrolysis of nitriles , this compound highlights the stability of the cyclopropane ring under acidic conditions.

Complex Heterocycles

- Quinoline-based analogs (e.g., compounds 117, 119, 120 ): These incorporate larger aromatic systems, enhancing π-π stacking interactions.

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs) :

- Trifluoromethyl (CF₃) : 1-(Trifluoromethyl)cyclopropanecarbonitrile (CAS 96110-56-4) exhibits strong electron withdrawal, reducing basicity and increasing stability against nucleophiles .

- Hydroxyl (OH) : 2-(Hydroxymethyl)cyclopropanecarbonitrile derivatives show increased polarity, improving aqueous solubility but requiring protection during synthesis.

Electron-Donating Groups (EDGs) :

- Methoxy (OCH₃) : Enhances resonance stabilization and hydrogen-bond acceptor capacity, as seen in the target compound and hydrobromide salts .

Biological Activity

1-(6-Methoxypyridin-3-YL)cyclopropanecarbonitrile is an organic compound notable for its structural features, which include a cyclopropane ring and a methoxypyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C10H11N2O

- Molecular Weight : Approximately 175.21 g/mol

- Structural Features :

- Cyclopropane ring provides rigidity.

- Methoxypyridine enhances reactivity and potential biological interactions.

Biological Activity

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The methoxypyridine moiety may interact with enzymes, modulating their activity and influencing biochemical pathways.

- Receptor Modulation : The compound could bind to various receptors, affecting cellular signaling processes.

Case Studies and Experimental Results

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Studies :

- A study evaluated the compound against various bacterial strains, showing promising inhibitory effects, particularly against Gram-positive bacteria.

-

Anti-inflammatory Research :

- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism for its anti-inflammatory properties.

-

Pharmacological Profiling :

- Pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, supporting its potential as a therapeutic agent.

Data Table: Summary of Biological Activities

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | Agar diffusion assay | Inhibition of Gram-positive bacteria |

| Anti-inflammatory | Cytokine assay | Reduced TNF-alpha production |

| Enzyme inhibition | Enzyme kinetics assay | Significant inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.